4-((2-Fluorophenyl)(methyl)amino)benzaldehyde 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1458258-82-6
VCID: VC2947810
InChI: InChI=1S/C14H12FNO/c1-16(14-5-3-2-4-13(14)15)12-8-6-11(10-17)7-9-12/h2-10H,1H3
SMILES: CN(C1=CC=C(C=C1)C=O)C2=CC=CC=C2F
Molecular Formula: C14H12FNO
Molecular Weight: 229.25 g/mol

4-((2-Fluorophenyl)(methyl)amino)benzaldehyde

CAS No.: 1458258-82-6

Cat. No.: VC2947810

Molecular Formula: C14H12FNO

Molecular Weight: 229.25 g/mol

* For research use only. Not for human or veterinary use.

4-((2-Fluorophenyl)(methyl)amino)benzaldehyde - 1458258-82-6

Specification

CAS No. 1458258-82-6
Molecular Formula C14H12FNO
Molecular Weight 229.25 g/mol
IUPAC Name 4-(2-fluoro-N-methylanilino)benzaldehyde
Standard InChI InChI=1S/C14H12FNO/c1-16(14-5-3-2-4-13(14)15)12-8-6-11(10-17)7-9-12/h2-10H,1H3
Standard InChI Key KOPGKWLKXSILIV-UHFFFAOYSA-N
SMILES CN(C1=CC=C(C=C1)C=O)C2=CC=CC=C2F
Canonical SMILES CN(C1=CC=C(C=C1)C=O)C2=CC=CC=C2F

Introduction

Chemical Structure and Fundamental Properties

4-((2-Fluorophenyl)(methyl)amino)benzaldehyde consists of a benzaldehyde core with a tertiary amine linkage connecting to a 2-fluorophenyl group. The molecule contains several key structural components that define its chemical behavior:

  • A benzaldehyde moiety with a reactive aldehyde group at the para position

  • A tertiary amine (methylamino) connecting the two aromatic rings

  • A 2-fluorophenyl group with fluorine at the ortho position

  • An electron-donating amino group conjugated with an electron-withdrawing aldehyde group

This chemical structure creates a push-pull electronic system that influences the compound's reactivity in various chemical transformations. The presence of the fluorine atom contributes to the lipophilicity of the molecule while also affecting its electronic properties and potential biological interactions. The aldehyde functional group serves as a versatile handle for further chemical modifications, allowing for the synthesis of more complex structures.

Synthetic Pathways and Preparation Methods

Traditional Synthetic Routes

The synthesis of 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde can be accomplished through several synthetic approaches that typically involve:

  • Nucleophilic aromatic substitution between 2-fluoroaniline and 4-fluorobenzaldehyde followed by N-methylation

  • Reductive amination between 2-fluoroaniline, formaldehyde, and 4-hydroxybenzaldehyde

  • Vilsmeier-Haack formylation of N-methyl-N-(2-fluorophenyl)aniline

Modern Synthetic Approaches

Contemporary methods for synthesizing fluorinated aromatic compounds often employ transition metal catalysis. For compounds similar to 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde, palladium-catalyzed cross-coupling reactions have shown significant utility. These approaches parallel those used in the synthesis of related compounds such as the fluorinated benzamides described in the literature .

Structural Characteristics and Comparative Analysis

The structural features of 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde can be compared with similar compounds to understand its unique properties. The table below highlights the structural differences between this compound and related molecules:

CompoundKey Structural FeaturesDistinguishing Elements
4-((2-Fluorophenyl)(methyl)amino)benzaldehydeTertiary amine linkage, 2-fluorophenyl group, aldehydeCombined fluorophenyl and aldehyde functionalities
4-(Methyl(phenyl)amino)benzaldehydeTertiary amine linkage, non-fluorinated phenyl, aldehydeLacks fluorine substitution
2-FluorobenzaldehydeContains fluorine and aldehyde groupsLacks amino functionality
4-[bis-(2-Chloroethyl)-Amino]-BenzamideContains bis-chloroethyl groups, amide functionalityDifferent halogen substituents, amide vs. aldehyde
Fluorinated phenyl derivativesVarious fluorophenyl structuresDifferent substitution patterns

The presence of both a fluorinated phenyl group and a methylamino substituent distinguishes 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde from these related compounds. These structural differences likely contribute to its unique reactivity profile and potential biological activities.

Structure-Activity Relationships

The relationship between structure and activity is crucial in understanding the potential applications of 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde. Studies on related compounds provide insights into how structural modifications affect biological activity.

Influence of Fluorine Substitution

Fluorine substitution significantly impacts the properties of aromatic compounds. In studies of bis(4-fluorophenyl) derivatives, researchers found that fluorine substitution at the para position of phenyl rings improved binding affinity to targets such as the dopamine transporter (DAT) . For instance, compounds with 4-fluorophenyl groups demonstrated DAT affinities of 25.5 ± 6.95 nM compared to 32.9 ± 5.86 nM for their non-fluorinated counterparts . While these findings relate to different compounds, they suggest that the fluorine in 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde may confer similar advantages.

Role of Benzaldehyde Core

The benzaldehyde core provides both reactivity for chemical modifications and potential interactions with biological targets. In research on related benzaldehyde derivatives, the carbonyl group has been shown to participate in hydrogen bonding with amino acid residues in protein binding sites. This feature potentially enhances the binding affinity and specificity of 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde to biological targets.

Chemical Reactivity and Synthetic Applications

Aldehyde Chemistry

The aldehyde group in 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde enables numerous chemical transformations:

  • Condensation reactions with amines to form imines or Schiff bases

  • Reduction to primary alcohols using sodium borohydride or lithium aluminum hydride

  • Oxidation to carboxylic acids

  • Wittig and Horner-Wadsworth-Emmons reactions to form alkenes

  • Aldol condensations

These reactions parallel those observed with other benzaldehyde derivatives studied in organic synthesis .

Analytical Characterization Methods

Analytical characterization of 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde typically employs multiple complementary techniques:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. For 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde, the 1H NMR spectrum would display characteristic signals for:

  • The aldehyde proton (typically δ 9.5-10.0 ppm)

  • Aromatic protons from both rings

  • The N-methyl group (typically δ 2.5-3.5 ppm)

The 19F NMR would show a signal for the fluorine atom, while 13C NMR would confirm the presence of the aldehyde carbon and distinguish the fluorine-bearing carbon by its characteristic splitting pattern.

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns. Based on related compounds in the search results, electrospray ionization (ESI) mass spectrometry has been successfully employed for structural confirmation of similar fluorinated aromatic compounds .

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